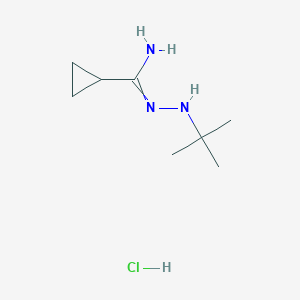
Decane;2-phenoxyethyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane;2-phenoxyethyl dihydrogen phosphate is a chemical compound with the molecular formula C8H11O5P. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a decane backbone and a 2-phenoxyethyl dihydrogen phosphate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decane;2-phenoxyethyl dihydrogen phosphate typically involves the reaction of 2-phenoxyethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}8\text{H}{10}\text{O}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{C}8\text{H}{11}\text{O}_5\text{P} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Decane;2-phenoxyethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The phenoxyethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid, while reduction could produce phenoxyethanol.
Applications De Recherche Scientifique
Decane;2-phenoxyethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Decane;2-phenoxyethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The phenoxyethyl group may interact with cellular membranes, affecting their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyethanol: A related compound with similar chemical properties but lacking the phosphate group.
Phenoxyacetic acid: Another related compound that can be formed through the oxidation of Decane;2-phenoxyethyl dihydrogen phosphate.
Uniqueness
This compound is unique due to its combination of a decane backbone and a 2-phenoxyethyl dihydrogen phosphate group. This structure imparts specific chemical and physical properties that make it suitable for a variety of applications.
Propriétés
Formule moléculaire |
C18H33O5P |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
decane;2-phenoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C10H22.C8H11O5P/c1-3-5-7-9-10-8-6-4-2;9-14(10,11)13-7-6-12-8-4-2-1-3-5-8/h3-10H2,1-2H3;1-5H,6-7H2,(H2,9,10,11) |
Clé InChI |
SPHCJAFILKWYOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC.C1=CC=C(C=C1)OCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106965.png)
![2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14106972.png)

![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106978.png)

![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14107004.png)
![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14107005.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107018.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B14107026.png)
![N-cyclohexyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14107027.png)
![[4-[4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14107031.png)
![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107034.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B14107042.png)
